![molecular formula C17H20N2O5 B282502 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDMA, which is a psychoactive drug that is known for its recreational use. However, the focus of
作用機序
MDMA acts primarily on the serotonergic system, causing the release of serotonin from presynaptic neurons and inhibiting its reuptake. This results in an increase in serotonin levels in the synaptic cleft, leading to the activation of postsynaptic receptors. The activation of serotonin receptors is responsible for the subjective effects of MDMA, including increased empathy, sociability, and euphoria.
Biochemical and Physiological Effects:
MDMA has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, MDMA also affects the dopaminergic and noradrenergic systems. MDMA has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration and hyperthermia.
実験室実験の利点と制限
MDMA has several advantages for use in laboratory experiments, including its ability to induce specific subjective effects and its potential therapeutic applications. However, the use of MDMA in laboratory experiments is limited by its legal status and potential for abuse. Additionally, the effects of MDMA can vary depending on the dose, route of administration, and individual differences in metabolism and sensitivity.
将来の方向性
There are several future directions for research on MDMA, including further exploration of its therapeutic potential, investigation of its mechanism of action, and development of safer and more effective analogs. Additionally, there is a need for research on the long-term effects of MDMA use and its potential for abuse and addiction. Overall, the scientific research on MDMA has shown promising results and has the potential to lead to significant advancements in various fields of medicine.
合成法
The synthesis of MDMA involves several steps and requires specialized knowledge in organic chemistry. The most common method of synthesis involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted to MDMA through a reductive amination process. However, due to the illicit nature of this compound, the synthesis process is not widely studied or discussed in scientific literature.
科学的研究の応用
MDMA has shown potential therapeutic applications in various fields of medicine, including psychiatry, neuroscience, and oncology. In psychiatry, MDMA-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neuroscience, MDMA has been used as a tool to study the neurochemical mechanisms of social behavior and empathy. In oncology, MDMA has shown potential in enhancing the efficacy of chemotherapy drugs and reducing chemotherapy-induced nausea and vomiting.
特性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-acetyl-2-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)14-15(11-4-5-12-13(8-11)24-9-23-12)19(7-6-18(2)3)17(22)16(14)21/h4-5,8,15,21H,6-7,9H2,1-3H3 |
InChIキー |
DWPDGPHNMQJZPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |
正規SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




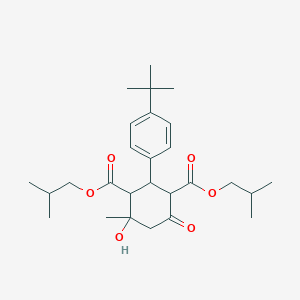

![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
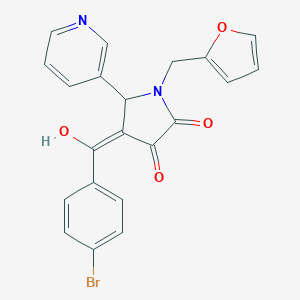
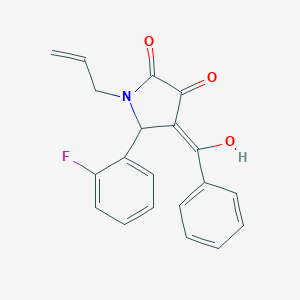
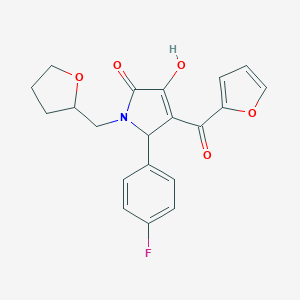
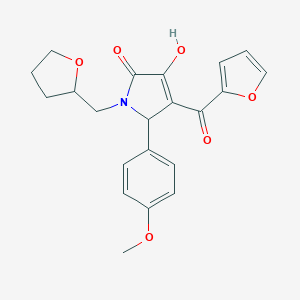
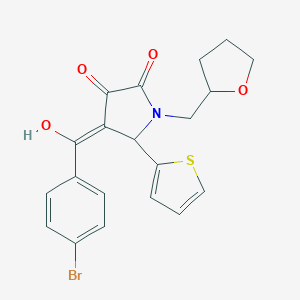
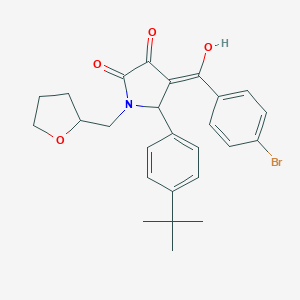
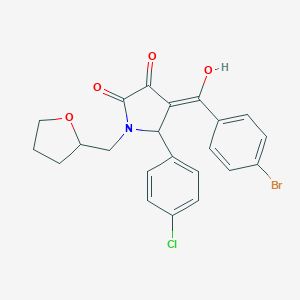
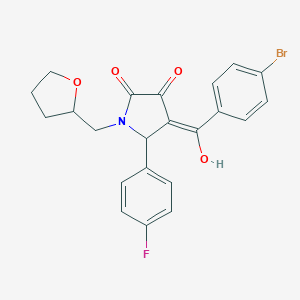
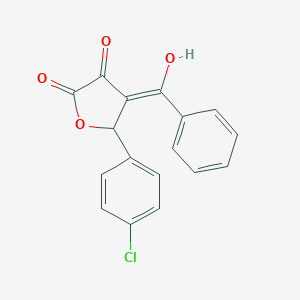
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)